molecular formula C8H4BrClF3NO2 B14775673 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone

1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B14775673
M. Wt: 318.47 g/mol
InChI Key: SNQQTIOKRUGDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with a complex structure that includes bromine, chlorine, methoxy, pyridine, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone typically involves multiple steps, including halogenation, methoxylation, and trifluoroacetylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

When compared to similar compounds, 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanol
  • 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)cyclopentanol

These compounds share some structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.

Properties

Molecular Formula

C8H4BrClF3NO2

Molecular Weight

318.47 g/mol

IUPAC Name

1-(5-bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H4BrClF3NO2/c1-16-7-5(10)4(3(9)2-14-7)6(15)8(11,12)13/h2H,1H3

InChI Key

SNQQTIOKRUGDDH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1Cl)C(=O)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.